(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
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Overview
Description
“(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a chemical compound with the linear formula C16H13NO2 . It has a molecular weight of 251.288 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is 1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 .Physical And Chemical Properties Analysis
“(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a solid compound .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines . For instance, certain compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Antimicrobial Agents
The benzofuran scaffold is also emerging as a potent structure for developing antimicrobial agents. Substituents on the benzofuran ring, particularly at the 4-position, have been found to enhance antimicrobial activity, especially when they contain halogens or hydroxyl groups .
Anti-Hepatitis C Virus Activity
Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity. These compounds are expected to be effective therapeutic drugs for hepatitis C disease, showcasing the potential of benzofuran derivatives in antiviral therapy .
Synthesis of Complex Benzofuran Compounds
Innovative methods for constructing benzofuran rings have been developed, such as a unique free radical cyclization cascade. This method is advantageous for synthesizing a series of complex polycyclic benzofuran compounds, which are challenging to prepare otherwise .
Natural Product Synthesis
Benzofuran rings are key structural units in many biologically active natural medicines and synthetic chemical raw materials. The total synthesis of natural products containing benzofuran rings has attracted significant attention, highlighting the importance of this heterocycle in medicinal chemistry .
Cytotoxic Properties on Cancer Cells
Benzofuran derivatives have been tested for their cytotoxic properties on human cancer cells. The evaluation of these compounds provides insights into their potential as cancer therapeutics, with some showing selective toxicity towards cancer cells over healthy cells .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, benzofuran derivatives, including this compound, have been investigated for their antimicrobial activity . It’s likely that the compound interacts with specific cellular components or proteins related to its biological effects.
Target of Action
Mode of Action
properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 |
Source
|
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333435-40-8 |
Source
|
Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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